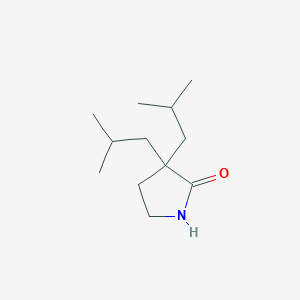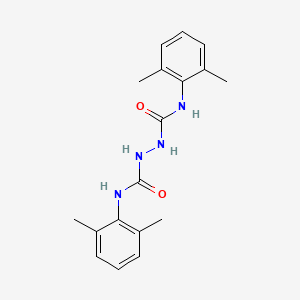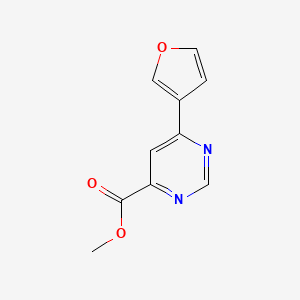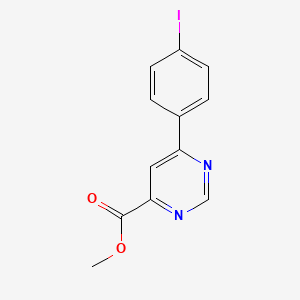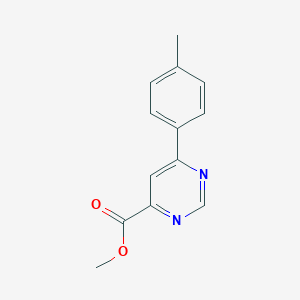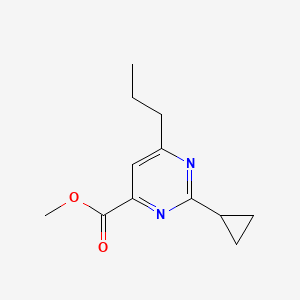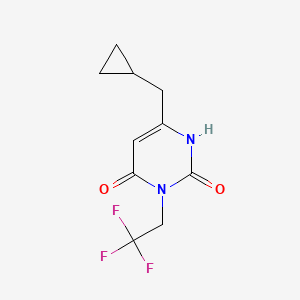
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropylmethyl group, a 2,2,2-trifluoroethyl group, and a 1,2,3,4-tetrahydropyrimidine-2,4-dione group. The exact method would depend on the specific reactions used to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be a cyclopropylmethyl group and a 2,2,2-trifluoroethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrimidine ring, the cyclopropylmethyl group, and the 2,2,2-trifluoroethyl group could all influence the types of reactions this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring, the cyclopropylmethyl group, and the 2,2,2-trifluoroethyl group. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and reaction of related tetrahydropyrimidine diones with different electrophiles. For instance, cyclization of certain carbonyl carbonyl-thiosemicarbazides has led to derivatives that undergo alkylation and acetylation, revealing the reactivity of sulfur atoms and nitrogen atoms in these compounds. These reactions have implications for designing compounds with specific chemical functionalities (G. Mekuskiene & P. Vainilavicius, 2006).
Herbicidal Activities
A study on the synthesis of trifluoromethyl pyrimidine diones demonstrated their potential herbicidal activities. Certain derivatives exhibited significant efficacy against Brassica napus, highlighting the agricultural applications of these compounds (Yang Huazheng, 2013).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones have been investigated. Some compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential as antimicrobial agents (A. Aksinenko et al., 2016).
Anticancer Activity
Multicomponent synthesis studies have produced novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with observed anticancer activities against various human cancer cell lines. These findings indicate the compound's relevance in medicinal chemistry for developing new anticancer therapies (Anil Valeru et al., 2018).
Molecular Structure and Analysis
Investigations into the molecular structure, vibrational spectra, and theoretical analyses (such as HOMO-LUMO, NBO study) of similar compounds provide insights into their electronic properties and potential applications in materials science, including non-linear optical applications (E. S. Al-Abdullah et al., 2014).
Future Directions
properties
IUPAC Name |
6-(cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)5-15-8(16)4-7(14-9(15)17)3-6-1-2-6/h4,6H,1-3,5H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYCJTZELCCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)N(C(=O)N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
![Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1484251.png)
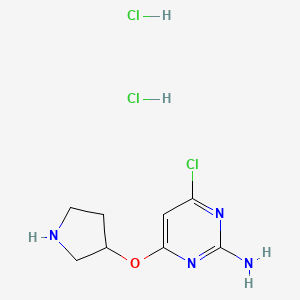

![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)
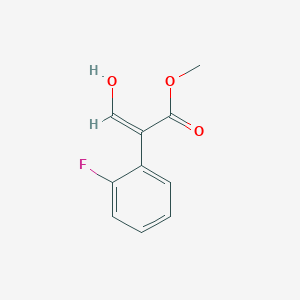
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
